3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one
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Overview
Description
3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one is a heterocyclic compound that features a quinoline ring system. Compounds containing quinoline rings are often found in biologically active molecules and have significant pharmaceutical importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with methyl 2-cyanoacetate and 8-hydroxyquinoline . The reaction is carried out under reflux conditions in the presence of a base, such as sodium ethoxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4H-pyrano[3,2-h]quinoline derivatives: These compounds share a similar quinoline ring system and have been studied for their antitumor activities.
7H-pyrimido[4’,5’6,5]pyrano[3,2-h]quinoline derivatives: Another class of compounds with a quinoline ring, known for their biological activities.
Uniqueness
3-(4-Chlorophenyl)-6-methylisoquinolin-1(2H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
203628-11-9 |
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Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-2-7-14-12(8-10)9-15(18-16(14)19)11-3-5-13(17)6-4-11/h2-9H,1H3,(H,18,19) |
InChI Key |
DNQYHWBDJNQUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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